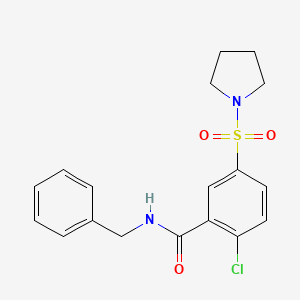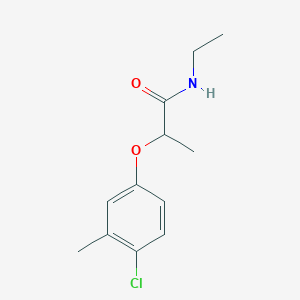
2-(4-chloro-3-methylphenoxy)-N-ethylpropanamide
説明
2-(4-chloro-3-methylphenoxy)-N-ethylpropanamide, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is an important pharmaceutical compound that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-ethylpropanamide is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates lipid metabolism and inflammation. Activation of PPARα by this compound leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce serum triglyceride and cholesterol levels in animal models of hyperlipidemia. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, it has been shown to have antitumor effects in animal models of cancer.
実験室実験の利点と制限
The advantages of using 2-(4-chloro-3-methylphenoxy)-N-ethylpropanamide in lab experiments include its well-established synthesis method, its known mechanism of action, and its extensive characterization in animal models. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-ethylpropanamide. One direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the investigation of its potential use in the treatment of liver diseases, such as nonalcoholic fatty liver disease and liver cancer. Furthermore, the compound could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, the compound could be studied for its potential use as a diagnostic tool for liver diseases.
Conclusion
In conclusion, this compound is an important pharmaceutical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has shown promising results in animal models of hyperlipidemia, inflammation, and cancer, and further studies are needed to explore its potential clinical applications.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-ethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have hypolipidemic, anti-inflammatory, and antitumor properties. The compound has been studied for its potential use in the treatment of hyperlipidemia, atherosclerosis, and cancer. It has also been studied for its potential use as a diagnostic tool for liver diseases.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-4-14-12(15)9(3)16-10-5-6-11(13)8(2)7-10/h5-7,9H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCZVPBOIPGMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4406394.png)
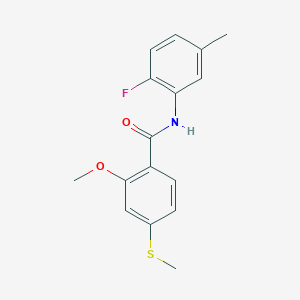
![4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406407.png)
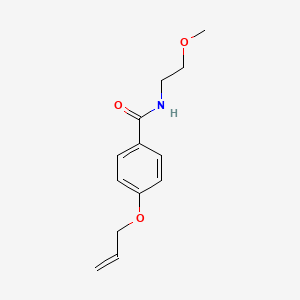
![1-{3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406430.png)
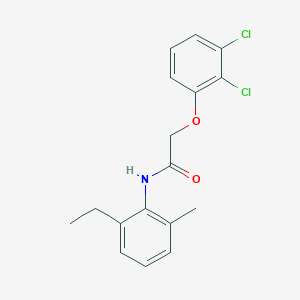
![1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406447.png)
![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406450.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406466.png)
